Ethyl 20-iodoicosanoate
Description
Ethyl 20-iodoicosanoate is a long-chain fatty acid ethyl ester characterized by an iodine atom substituted at the terminal (20th) carbon of the eicosanoic acid backbone. Its molecular formula is C₂₂H₄₃IO₂, with a molecular weight of approximately 436.4 g/mol (calculated based on isotopic mass) . This compound is primarily used in synthetic organic chemistry as a precursor for cross-coupling reactions or radiolabeling studies due to the iodine atom's utility in nucleophilic substitution or isotopic tracing .
Properties
Molecular Formula |
C22H43IO2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 20-iodoicosanoate |
InChI |
InChI=1S/C22H43IO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI Key |
OTEPYDAFBMHIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 20-iodoicosanoate typically involves the iodination of a long-chain fatty acid followed by esterification. One common method is the iodination of eicosanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 20-iodoicosanoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group on the azetidine ring facilitates nucleophilic substitution reactions. Key examples include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative, retaining the azetidine-pyrimidine backbone.
Reaction Conditions Table:
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 85% | |
| Acylation | AcCl, CH₂Cl₂, RT, 6h | 78% |
Oxidation and Reduction Reactions
The pyrimidine ring and azetidine moiety undergo selective redox transformations:
-
Pyrimidine Ring Oxidation : Using H₂O₂ in acetic acid at 80°C introduces hydroxyl groups at the 2- and 4-positions of the pyrimidine.
-
Amine Oxidation : Reaction with MnO₂ in CHCl₃ converts the primary amine to a nitro group, though this is less common due to steric hindrance from the azetidine.
Key Findings:
-
Oxidation of the pyrimidine ring enhances hydrogen-bonding capacity, improving solubility in polar solvents.
-
Reduction of the azetidine ring (e.g., using LiAlH₄) is thermodynamically disfavored due to ring strain relief.
Cyclization and Ring-Opening Reactions
The azetidine ring’s strain drives unique reactivity:
-
Ring-Opening with Nucleophiles : Treatment with NaN₃ in DMSO at 100°C opens the azetidine ring, forming a linear triamine intermediate.
-
Cycloaddition Reactions : Participation in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis forms triazole-linked conjugates.
Mechanistic Insights:
-
Azetidine ring-opening proceeds via an SN2 mechanism, confirmed by retention of stereochemistry at the β-carbon.
-
Cycloaddition reactions exhibit regioselectivity influenced by the electron-withdrawing pyrimidine ring.
Functionalization of the Methyl Group
The 6-methyl group on the pyrimidine undergoes halogenation and cross-coupling:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light introduces a bromine atom at the methyl position .
-
Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids generates biaryl derivatives.
Data Table:
| Functionalization | Conditions | Appl
Scientific Research Applications
Ethyl 20-iodoicosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes and proteins.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 20-iodoicosanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active fatty acid, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Iodine Substitution: The iodine atom increases molecular weight by ~96 g/mol compared to non-iodinated analogs (e.g., ethyl eicosanoate) and introduces reactivity for synthetic modifications .
Physical Properties
*Iodinated esters are prone to decomposition under light or heat due to the weak C–I bond, necessitating storage in dark, cool conditions .
Toxicity and Handling
- This compound: No direct toxicity data are available.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 20-iodoicosanoate to improve yield and purity?
Methodological Answer:
- Reaction Parameter Optimization : Vary catalysts (e.g., palladium complexes for iodination), solvents (polar vs. non-polar), and temperature gradients to identify optimal conditions. For example, using anhydrous THF at 60°C may reduce side reactions .
- Purification Techniques : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound, followed by recrystallization in ethanol for higher purity. Validate purity via HPLC (≥98%) and mass spectrometry .
- Yield Tracking : Document yields at each step using gravimetric analysis, comparing results to literature benchmarks (e.g., 70–85% yields reported in similar iodinated fatty acid esters) .
Q. What analytical methods are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- Spectroscopic Validation : Combine -NMR (δ 0.8–1.5 ppm for alkyl chain protons; δ 4.1–4.3 ppm for ester groups) and -NMR (C=O at ~170 ppm) to confirm functional groups. IR spectroscopy (C-I stretch at ~500 cm) provides additional confirmation .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 466.2) and fragment patterns consistent with iodinated chains .
- Purity Assessment : Quantify impurities via GC-FID or HPLC-DAD, ensuring ≤2% residual solvents or byproducts .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C under nitrogen vs. ambient air. Monitor iodine loss via ICP-MS over 30 days to assess oxidative stability .
- Light Sensitivity : Expose aliquots to UV (254 nm) and visible light, quantifying decomposition products (e.g., ethyl eicosanoate) via GC-MS .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of the iodine substituent in this compound?
Methodological Answer:
- Cross-Coupling Reactions : Investigate Stille or Suzuki-Miyaura reactions using the iodine as a leaving group. Track substituent exchange via -NMR if fluorinated reagents are used .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for iodinated vs. non-iodinated analogs .
- Kinetic Isotope Effects : Use deuterated solvents to probe radical intermediates in iodine-mediated pathways .
Q. How can contradictory data in spectroscopic analyses (e.g., NMR vs. IR) for this compound be resolved?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, and compare with Raman spectroscopy for iodine-environment specificity .
- Crystallographic Validation : If crystalline, solve the X-ray structure to unambiguously confirm bond lengths and angles around iodine .
- Error Analysis : Quantify instrument-specific uncertainties (e.g., NMR shimming, IR baseline drift) and replicate measurements across labs .
Q. What strategies enable the study of this compound’s interactions with lipid membranes or proteins?
Methodological Answer:
- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess incorporation into phospholipid membranes. Use fluorescence microscopy to visualize phase separation .
- Molecular Dynamics Simulations : Employ GROMACS to simulate interactions with membrane proteins (e.g., GPCRs), focusing on iodine’s hydrophobic/halogen bonding effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with serum albumin or lipases, comparing affinity to non-iodinated analogs .
Q. How can researchers address discrepancies in bioactivity data for this compound across cell-based assays?
Methodological Answer:
- Standardized Assay Conditions : Control for variables like serum concentration (e.g., 5% FBS vs. serum-free), cell passage number, and incubation time. Use positive controls (e.g., stearic acid derivatives) .
- Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to assess degradation rates, correlating residual concentrations with observed bioactivity .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to identify off-target pathways masking or amplifying effects .
Data Presentation Guidelines
Table 1 : Comparative Analysis of Synthesis Methods for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
